molecular formula C23H20N2O B11073711 N-[4-(cyanomethyl)phenyl]-2-(2-phenylethyl)benzamide

N-[4-(cyanomethyl)phenyl]-2-(2-phenylethyl)benzamide

Cat. No.: B11073711
M. Wt: 340.4 g/mol
InChI Key: LEOJPMADBJBVDA-UHFFFAOYSA-N
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Description

N-[4-(cyanomethyl)phenyl]-2-(2-phenylethyl)benzamide is an organic compound with the molecular formula C23H20N2O It is a benzamide derivative characterized by the presence of a cyanomethyl group and a phenylethyl group attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(cyanomethyl)phenyl]-2-(2-phenylethyl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(cyanomethyl)aniline and 2-(2-phenylethyl)benzoic acid.

    Amide Bond Formation: The key step in the synthesis is the formation of the amide bond between the amine group of 4-(cyanomethyl)aniline and the carboxylic acid group of 2-(2-phenylethyl)benzoic acid. This can be achieved using coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild reaction conditions.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes. The process is optimized for efficiency, yield, and cost-effectiveness. Automation and continuous flow reactors may be employed to enhance production rates and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-[4-(cyanomethyl)phenyl]-2-(2-phenylethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert specific functional groups into their reduced forms.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by other atoms or groups. Common reagents for substitution reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols)

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[4-(cyanomethyl)phenyl]-2-(2-phenylethyl)benzamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules. It serves as a precursor for the synthesis of various pharmaceuticals and agrochemicals.

    Biology: In biological research, the compound is studied for its potential interactions with biological targets, such as enzymes and receptors. It may be used in assays to investigate its effects on cellular processes.

    Medicine: The compound is explored for its potential therapeutic properties. It may exhibit pharmacological activities, such as anti-inflammatory, analgesic, or anticancer effects, making it a candidate for drug development.

    Industry: In industrial applications, the compound may be used as an intermediate in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of N-[4-(cyanomethyl)phenyl]-2-(2-phenylethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context of use. Further research is needed to elucidate the detailed mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(quinazolin-2-yl)phenyl)benzamide
  • N-(4-isopropylphenyl)-2-(2-phenylethyl)benzamide
  • N-(4-cyanomethylphenyl)-2-naphthalenesulfonamide

Uniqueness

N-[4-(cyanomethyl)phenyl]-2-(2-phenylethyl)benzamide is unique due to the presence of both the cyanomethyl and phenylethyl groups, which confer distinct chemical properties and potential biological activities. Compared to similar compounds, it may exhibit different reactivity, selectivity, and pharmacological profiles, making it a valuable compound for diverse research applications.

Properties

Molecular Formula

C23H20N2O

Molecular Weight

340.4 g/mol

IUPAC Name

N-[4-(cyanomethyl)phenyl]-2-(2-phenylethyl)benzamide

InChI

InChI=1S/C23H20N2O/c24-17-16-19-11-14-21(15-12-19)25-23(26)22-9-5-4-8-20(22)13-10-18-6-2-1-3-7-18/h1-9,11-12,14-15H,10,13,16H2,(H,25,26)

InChI Key

LEOJPMADBJBVDA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)CC#N

Origin of Product

United States

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